One notable property of this compound is its regioselective lithiation. When treated with strong bases like n-butyllithium, it undergoes lithium-halogen exchange exclusively at the carbon atom adjacent to both the bromine and fluorine atoms (position 6). This selective reactivity is attributed to the synergistic effect of the electron-withdrawing nature of both halogens, making the neighboring carbon more acidic and susceptible to deprotonation.[1] This property allows for the introduction of various functional groups at a specific site on the molecule, leading to the synthesis of diverse organic compounds.
1-Bromo-2,4-difluorobenzene has found applications in the development of pharmaceutically relevant molecules.
It has been employed as a key intermediate in the enantioselective preparation of the central core of chiral azole antifungal agents through a chemoenzymatic process.[2] This method provides access to these potent antifungal drugs in their pure, single-handed form, which is crucial for their therapeutic efficacy and safety.
It has also been used in the synthesis of (2S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)-propan-1-one, a novel compound with potential applications in drug discovery. [] This research demonstrates the potential of 1-bromo-2,4-difluorobenzene as a building block for the development of new therapeutic agents.
1-Bromo-2,4-difluorobenzene is an aromatic compound with the molecular formula C₆H₃BrF₂ and a CAS number of 348-57-2. It appears as a colorless liquid with a faint, sweet odor . This compound is characterized by the presence of bromine and two fluorine atoms attached to a benzene ring, specifically at the 1, 2, and 4 positions. The structure can be represented as follows:
textF |Br-C | C / \ F C | C
The compound is known for its unique properties, including its reactivity due to the electronegative fluorine atoms, which influence its chemical behavior and interactions with other substances.
These reactions highlight its versatility in organic synthesis and its potential utility in creating more complex molecules .
Several methods exist for synthesizing 1-bromo-2,4-difluorobenzene:
These methods demonstrate the compound's accessibility for research and industrial applications.
1-Bromo-2,4-difluorobenzene finds applications across various fields:
Interaction studies involving 1-bromo-2,4-difluorobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential biological effects.
Research indicates that compounds with fluorine substituents often exhibit enhanced reactivity due to the electronegative nature of fluorine, which can stabilize intermediates during
Several compounds share structural similarities with 1-bromo-2,4-difluorobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-3-fluorobenzene | C₆H₄BrF | Bromine at position 1 and fluorine at position 3 |
1-Chloro-2,4-difluorobenzene | C₆H₃ClF₂ | Chlorine instead of bromine |
1-Bromo-4-fluorobenzene | C₆H₄BrF | Bromine at position 1 and fluorine at position 4 |
What distinguishes 1-bromo-2,4-difluorobenzene from these similar compounds is its specific arrangement of halogens on the benzene ring. This unique substitution pattern influences its chemical reactivity and potential applications in organic synthesis more than other configurations might allow .
Flammable;Irritant